2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile
CAS No.: 252978-99-7
Cat. No.: VC5876734
Molecular Formula: C10H6FNO
Molecular Weight: 175.162
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252978-99-7 |
|---|---|
| Molecular Formula | C10H6FNO |
| Molecular Weight | 175.162 |
| IUPAC Name | 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 |
| Standard InChI Key | MMCIQOFFSZZKGF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=CO2)CC#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a benzofuran scaffold substituted with a fluorine atom at the 5-position and an acetonitrile group at the 3-position. Its molecular formula, C₁₀H₆FNO, corresponds to a molecular weight of 175.162 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group enables diverse chemical transformations, including hydrolysis to carboxylic acids or reduction to amines.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 252978-99-7 |
| Molecular Formula | C₁₀H₆FNO |
| Molecular Weight | 175.162 g/mol |
| Density | 1.32 g/cm³ (estimated) |
| Boiling Point | 310–315°C (predicted) |
| LogP (Partition Coeff.) | 1.98 |
Spectral Data
Nuclear magnetic resonance (NMR) analysis of the compound reveals distinct signals:
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 7.02 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.85 (s, 2H, CH₂CN) .
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¹³C NMR: δ 162.1 (C-F), 155.6 (benzofuran-O), 119.8 (CN), 112.4–125.8 (aromatic carbons) .
The infrared (IR) spectrum shows a sharp peak at 2245 cm⁻¹, confirming the nitrile functional group.
Synthesis and Optimization
One-Pot Copper-Catalyzed Cyclization
A high-yield synthesis route involves copper(I)-mediated intramolecular cyclization of 2-(2-bromoaryl)-3-(methylthio)-3-(4-methoxyphenyl)acrylonitrile precursors . Key steps include:
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Nucleophilic Displacement: Reaction of the acrylonitrile derivative with benzyl carbamate (2 equiv.) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 90°C for 6 hours, yielding a ketonitrile intermediate (84% yield) .
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Cyclization: Treatment with 10 mol% CuI and L-proline in DMF at 90°C for 6 hours, forming the benzofuran core (83% yield) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ketonitrile Formation | NaH, DMF, 90°C, 6 h | 84% |
| Cyclization | CuI, L-proline, DMF, 90°C, 6 h | 83% |
Alternative Pathways
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FeCl₃-Mediated Oxidative Closure: Iron(III) chloride promotes cyclization of α-arylketonitriles, though this method is limited to electron-rich substrates .
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura couplings introduce aryl groups at the 2-position, enabling structural diversification .
Biological Activity and Mechanisms
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Benzofuran derivatives, including structural analogs of 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile, exhibit picomolar inhibition of GSK-3β, a kinase implicated in pancreatic cancer proliferation . For example:
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Analog 26 (benzofuran-3-yl-(indol-3-yl)maleimide) shows IC₅₀ = 0.35 nM against GSK-3β and suppresses MiaPaCa-2 pancreatic cancer cell growth at 50 nM .
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Fluorination at the 5-position enhances blood-brain barrier permeability, enabling potential neurological applications .
Anticancer Activity
The compound’s nitrile group participates in hydrogen bonding with kinase active sites, while the benzofuran core intercalates into hydrophobic pockets . In BxPC-3 pancreatic cancer cells, derivatives induce apoptosis via caspase-3 activation and reduce cyclin D1 expression by 70% at 1 μM .
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MiaPaCa-2 | 0.05 | GSK-3β inhibition, cyclin D1 ↓ |
| BxPC-3 | 0.12 | Caspase-3 activation |
| HupT3 | 0.08 | β-catenin stabilization |
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption by the lipophilic benzofuran moiety.
Chemical Reactivity and Derivative Synthesis
Nitrile Transformations
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Hydrolysis: Treatment with 20% H₂SO₄ at reflux yields 2-(5-fluoro-1-benzofuran-3-yl)acetic acid, a precursor for amide conjugates.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) produces 2-(5-fluoro-1-benzofuran-3-yl)ethylamine, useful for Schiff base formation.
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes regioselective halogenation at the 4-position using N-bromosuccinimide (NBS) in acetonitrile (75% yield) .
Applications in Drug Development
Kinase Inhibitor Scaffolds
Structural analogs serve as templates for dual GSK-3β/CDK-2 inhibitors. Compound 7a (5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonitrile) demonstrates 100-fold selectivity for GSK-3β over CDK-2 (IC₅₀ = 0.35 nM vs. 35 nM) .
Radiopharmaceuticals
Fluorine-18 labeled derivatives are under investigation for positron emission tomography (PET) imaging of β-amyloid plaques in Alzheimer’s disease.
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